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Compound of Interest

Compound Name:
tert-Butyl ((1S,2S)-2-

hydroxycyclohexyl)carbamate

Cat. No.: B121067 Get Quote

An In-depth Technical Guide on the Structure and Utility of tert-Butyl ((1S,2S)-2-
hydroxycyclohexyl)carbamate

Abstract
This technical guide provides a comprehensive analysis of tert-Butyl ((1S,2S)-2-
hydroxycyclohexyl)carbamate, a valuable chiral building block in modern organic synthesis.

The document elucidates the molecule's precise three-dimensional structure, stereochemistry,

and conformational preferences. It further details a standard, reliable protocol for its synthesis

via Boc-protection of (1S,2S)-2-aminocyclohexanol, explaining the mechanistic rationale

behind the procedure. A thorough characterization section outlines the expected spectroscopic

signatures (¹H NMR, ¹³C NMR, IR) based on established principles and data from analogous

structures. Finally, the guide discusses the compound's critical role as a chiral synthon,

highlighting the application of the protected 1,2-amino alcohol motif in the development of

complex pharmaceutical agents. This document is intended for researchers, chemists, and

professionals in the field of drug discovery and process development.

Chemical Identity and Molecular Structure
tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate is a carbamate-protected chiral amino

alcohol. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the

primary amine, preventing its participation in undesired side reactions while being readily
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removable under acidic conditions.[1] This feature makes the compound an ideal intermediate

for multi-step syntheses.

Nomenclature and Chemical Identifiers
The identity of this compound is established by the following identifiers:

Identifier Value

IUPAC Name
tert-butyl N-[(1S,2S)-2-

hydroxycyclohexyl]carbamate

CAS Number 145166-06-9[2]

Molecular Formula C₁₁H₂₁NO₃[3]

Molecular Weight 215.29 g/mol [3]

Synonyms N-Boc-(1S,2S)-2-aminocyclohexanol

Stereochemistry and Conformational Analysis
The stereochemical integrity of this molecule is central to its function as a chiral building block.

Absolute Configuration: The prefixes (1S, 2S) define the absolute stereochemistry at the two

chiral centers on the cyclohexane ring. The carbon atom bearing the hydroxyl group is

assigned 'S' configuration, and the adjacent carbon bearing the carbamate group is also

assigned 'S' configuration. This results in a trans relationship between the hydroxyl and

carbamate substituents.

Conformational Preference: The cyclohexane ring predominantly adopts a stable chair

conformation to minimize steric strain. In the most stable conformation, the two bulky

substituents—the hydroxyl group and the N-Boc-carbamate group—occupy equatorial

positions. This arrangement minimizes unfavorable 1,3-diaxial interactions, which would

destabilize the molecule. The hydrogen atoms at C1 and C2 are therefore in axial positions.

Physicochemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.jk-sci.com/blogs/name-reaction/boc-protection-and-deprotection
https://application.wiley-vch.de/books/sample/3527321039_c01.pdf
https://www.calpaclab.com/tert-butyl-n-1r-2s-2-hydroxycyclohexyl-carbamate-min-97-10-grams/ala-t633541-10g
https://www.calpaclab.com/tert-butyl-n-1r-2s-2-hydroxycyclohexyl-carbamate-min-97-10-grams/ala-t633541-10g
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The physical properties of the compound are critical for its handling, storage, and use in

reactions.

Property Value Source

Appearance
White to off-white powder or

solid
[2]

Storage Conditions
Keep in a dark place, sealed in

dry, 2-8°C
BLDpharm[4]

Molecular Formula C₁₁H₂₁NO₃ [3]

Molecular Weight 215.29 [3]

Purity ≥97% (Typical) [3]

Note: Experimental values for properties such as melting point and boiling point are not

consistently reported in publicly available literature.

Synthesis and Purification
The most direct and widely adopted method for preparing tert-Butyl ((1S,2S)-2-
hydroxycyclohexyl)carbamate is the nucleophilic attack of the amine in (1S,2S)-2-

aminocyclohexanol on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[1]

Causality of the Synthetic Method
The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The lone pair

of electrons on the nitrogen atom of the amino alcohol acts as the nucleophile. Di-tert-butyl

dicarbonate is an excellent electrophile due to the two electron-withdrawing carbonyl groups.

The reaction is often performed in the presence of a mild base, such as triethylamine or sodium

bicarbonate, to neutralize the acidic byproducts, although it can also proceed without an

external base. The stability of the t-butyl cation makes the t-butoxycarbonyl group an excellent

leaving group in the intermediate, which readily decomposes to carbon dioxide and tert-

butoxide.[1]

Representative Experimental Protocol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://application.wiley-vch.de/books/sample/3527321039_c01.pdf
https://www.rsc.org/suppdata/c8/nj/c8nj01585f/c8nj01585f1.pdf
https://www.calpaclab.com/tert-butyl-n-1r-2s-2-hydroxycyclohexyl-carbamate-min-97-10-grams/ala-t633541-10g
https://www.calpaclab.com/tert-butyl-n-1r-2s-2-hydroxycyclohexyl-carbamate-min-97-10-grams/ala-t633541-10g
https://www.calpaclab.com/tert-butyl-n-1r-2s-2-hydroxycyclohexyl-carbamate-min-97-10-grams/ala-t633541-10g
https://www.benchchem.com/product/b121067?utm_src=pdf-body
https://www.benchchem.com/product/b121067?utm_src=pdf-body
https://www.jk-sci.com/blogs/name-reaction/boc-protection-and-deprotection
https://www.jk-sci.com/blogs/name-reaction/boc-protection-and-deprotection
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolution: Dissolve (1S,2S)-2-aminocyclohexanol (1.0 equiv) in a suitable solvent such as

tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a

magnetic stirrer.

Reagent Addition: To this solution, add di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv). If

desired, a non-nucleophilic base like triethylamine (1.1 equiv) can be added.

Reaction: Stir the mixture at room temperature (approx. 20-25°C) overnight (12-18 hours).

The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the

starting amine is fully consumed.

Workup:

Concentrate the reaction mixture under reduced pressure to remove the solvent.

Dissolve the residue in a water-immiscible organic solvent like ethyl acetate.

Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), water,

and saturated sodium bicarbonate solution to remove any unreacted base and byproducts.

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure to yield the crude product.

Purification: If necessary, purify the crude product by flash column chromatography on silica

gel or by recrystallization to obtain the final product in high purity.

Synthesis Workflow Diagram
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Caption: Workflow for the Boc-protection of (1S,2S)-2-aminocyclohexanol.
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Predicted Spectroscopic and Analytical
Characterization
While a definitive, peer-reviewed spectrum for this specific compound is not readily available,

its spectroscopic characteristics can be reliably predicted based on its structure and data from

analogous compounds.[5]

¹H NMR Spectroscopy
Boc Group (-C(CH₃)₃): A sharp, prominent singlet integrating to 9 protons, expected around δ

1.4-1.5 ppm.

Cyclohexyl Protons (-CH₂-): A series of complex, overlapping multiplets between δ 1.2-2.1

ppm, corresponding to the 8 methylene protons on the ring.

Methine Proton (-CH-N): A broad multiplet for the proton attached to the carbon bearing the

carbamate, expected around δ 3.4-3.6 ppm. Its axial position results in couplings to adjacent

axial and equatorial protons.

Methine Proton (-CH-O): A multiplet for the proton on the carbon bearing the hydroxyl group,

expected around δ 3.6-3.8 ppm.

Amide Proton (-NH-): A broad singlet or doublet (due to coupling with the adjacent CH)

around δ 4.5-5.5 ppm.

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration-dependent,

typically between δ 2.0-4.0 ppm.

¹³C NMR Spectroscopy
Boc Methyl Carbons (-C(CH₃)₃): A sharp signal around δ 28.4 ppm.

Boc Quaternary Carbon (-C(CH₃)₃): A signal around δ 79.0-80.0 ppm.

Cyclohexyl Methylene Carbons (-CH₂-): Multiple signals for the four distinct methylene

carbons, expected in the range of δ 24.0-35.0 ppm.
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Methine Carbon (-CH-N): The carbon attached to the carbamate group, expected around δ

55.0-58.0 ppm.

Methine Carbon (-CH-O): The carbon attached to the hydroxyl group, expected around δ

72.0-75.0 ppm.

Carbamate Carbonyl (C=O): The carbonyl carbon of the Boc group, expected around δ

155.0-157.0 ppm.

Infrared (IR) Spectroscopy
O-H Stretch: A broad absorption band around 3300-3500 cm⁻¹ corresponding to the alcohol

group.

N-H Stretch: A sharp to medium absorption band around 3350-3450 cm⁻¹ from the

carbamate N-H.

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (2850-2950 cm⁻¹) from the aliphatic C-H

bonds.

C=O Stretch: A very strong, sharp absorption band around 1680-1700 cm⁻¹, characteristic of

the carbamate carbonyl group.

Applications in Organic Synthesis
The primary value of tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate lies in its utility as

a chiral synthon. It provides a rigid cyclohexane scaffold with a precisely defined trans-1,2-

amino alcohol functionality. This structural motif is prevalent in numerous biologically active

molecules and natural products.

Role as a Chiral Building Block
This intermediate allows for the stereocontrolled introduction of a functionalized cyclohexane

ring into a target molecule. The Boc-protected amine and the free hydroxyl group can be

manipulated selectively:

The hydroxyl group can be oxidized, alkylated, or converted into a leaving group for

substitution reactions.
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The Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid in

DCM) to reveal the primary amine, which can then undergo a wide range of transformations

such as amidation, alkylation, or reductive amination.[6]

The use of structurally related N-Boc-protected aminocyclohexanols is a validated strategy in

pharmaceutical synthesis. For instance, tert-butyl N-((1R,2S,5S)-2-amino-5-

(dimethylcarbamoyl)cyclohexyl)carbamate is a key intermediate in the synthesis of Edoxaban,

a direct factor Xa inhibitor used as an anticoagulant. Similarly, tert-butyl((1R,4R)-4-

hydroxycyclohexyl)carbamate is a crucial precursor in the synthesis of ARV-110, a PROTAC

androgen receptor degrader.[6] These examples underscore the strategic importance of this

class of chiral intermediates in modern drug development.

Logical Utility Diagram
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Caption: Synthetic utility showing independent modification pathways.

Safety and Handling
General Handling: Use standard personal protective equipment (PPE), including safety

glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a

chemical fume hood.

Health Hazards: While specific toxicity data is limited, compounds of this class may cause

skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with skin and

eyes.

Stability: The compound is generally stable under recommended storage conditions. Avoid

strong oxidizing agents and strong acids (which will cleave the Boc group).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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